1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperazine trihydrochloride
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Overview
Description
“1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperazine trihydrochloride” is a chemical compound with the CAS Number: 2172525-68-5 . Its IUPAC name is 2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine trihydrochloride . The molecular weight of this compound is 342.7 .
Synthesis Analysis
The synthesis of related compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19N5.3ClH/c1-16-4-6-17(7-5-16)12-14-9-10-8-13-3-2-11(10)15-12;;;/h9,13H,2-8H2,1H3;3*1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures.Scientific Research Applications
Synthesis and Pharmacological Properties
Researchers have synthesized various derivatives related to the structure of 1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperazine trihydrochloride, exploring their pharmacological properties. For instance, a series of 4-piperazinopyrimidines bearing a methylthio substituent were developed, showing a profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975). Another study focused on the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines with modifications at position 2, revealing compounds with promising antihypertensive activity (Bayomi et al., 1999).
Antiproliferative Activity
A notable area of research is the investigation of compounds for their antiproliferative effects against cancer cell lines. One study synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity, identifying several compounds with potential as anticancer agents (Mallesha et al., 2012).
Antimicrobial Activity
Research has also extended to the antimicrobial domain, where new pyridothienopyrimidines and pyridothienotriazines were synthesized and assessed for their antimicrobial activities. Some compounds demonstrated promising results, indicating their potential in antimicrobial therapy (Abdel-rahman et al., 2002).
Tyrosine Kinase Inhibitor Synthesis
Another significant application involves the synthesis of compounds as inhibitors of tyrosine kinase activity for cancer treatment. For example, PD0205520 was studied for its potential as an EGFR inhibitor, with both radio- and stable-isotope-labeled compounds synthesized for drug metabolism and disposition studies (Zhang et al., 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Mode of Action
Similar compounds with a pyrido[4,3-d]pyrimidine core have been reported to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence various cellular pathways, including those involved in cell proliferation and apoptosis .
Result of Action
Similar compounds have been reported to induce cell cycle arrest and apoptosis in certain cell lines .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve hydrogen bonding, hydrophobic interactions, and possibly ionic interactions .
Cellular Effects
It is suggested that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is suggested that the compound may have certain stability and degradation characteristics, and may exhibit long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5.3ClH/c1-16-4-6-17(7-5-16)12-14-9-10-8-13-3-2-11(10)15-12;;;/h9,13H,2-8H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYYSLGCKKLUDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C3CNCCC3=N2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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